molecular formula C7H5F4NO B13117815 4-(Difluoromethoxy)-3,5-difluoroaniline

4-(Difluoromethoxy)-3,5-difluoroaniline

Cat. No.: B13117815
M. Wt: 195.11 g/mol
InChI Key: YRRDRQNPELNJIY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-difluoroaniline is a fluorinated aromatic amine derivative characterized by a benzene ring substituted with:

  • Two fluorine atoms at the 3 and 5 positions.
  • A difluoromethoxy group (-OCF₂H) at the 4 position.
  • An amino group (-NH₂) at the 1 position.

This compound is structurally tailored to leverage the electronic and steric effects of fluorine substituents, which enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

4-(difluoromethoxy)-3,5-difluoroaniline

InChI

InChI=1S/C7H5F4NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2

InChI Key

YRRDRQNPELNJIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group, as described in the preparation methods.

    Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,5-difluoroaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Insight :

  • Meta-fluorine pairs (3,5-) optimize activity by balancing electron-withdrawing effects and spatial arrangement, as seen in 3,5-difluoroaniline’s potency against MAP4K1 .
  • The difluoromethoxy group at the 4-position likely enhances solubility and stability compared to halogens, as observed in analogs like diflufenzopyr (a herbicide) .

Physicochemical Properties

Fluorinated anilines exhibit distinct properties based on substituent electronegativity and bulk:

Property 3,5-Difluoroaniline 4-Difluoromethoxy-3,5-difluoroaniline 3,5-Dichloroaniline
Molecular Weight 129.11 g/mol ~209.12 g/mol (estimated) 161.03 g/mol
LogP 1.8 (lipophilic) ~2.5 (higher due to -OCF₂H) 2.3
pKa (NH₂) ~4.5 (weaker base) ~4.0 (enhanced acidity) ~3.8
Synthetic Complexity Moderate High (multi-step fluorination) Moderate

Sources : Experimental data for 3,5-difluoroaniline ; predictions for 4-difluoromethoxy analog based on structural analogs .

Industrial and Pharmacological Relevance

  • 3,5-Difluoroaniline :
    • Applications : Intermediate in MAP4K1 inhibitors (e.g., BAY-405) and protease inhibitors (e.g., IC₅₀ = 10–18 nM in purine nitriles) .
    • Synthesis : Produced via catalytic hydrogenation of nitro precursors .
  • 4-Difluoromethoxy-3,5-difluoroaniline :
    • Predicted Use : Likely scaffold in agrochemicals (e.g., diflufenzopyr analogs) or antiviral agents, leveraging fluorine’s metabolic resistance.
  • 3,5-Dichloroaniline :
    • Limitations : Higher toxicity (acute oral LD₅₀ = 250 mg/kg in rats) compared to fluoro analogs .

Biological Activity

4-(Difluoromethoxy)-3,5-difluoroaniline is a fluorinated organic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both difluoromethoxy and difluoro groups, enhances its biological activity and metabolic stability. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₈H₆F₄N₁O
  • Molecular Weight : 202.14 g/mol
  • Structure : The compound features a difluoromethoxy group attached to a 3,5-difluoroaniline backbone.

While specific mechanisms of action for 4-(difluoromethoxy)-3,5-difluoroaniline are not fully elucidated, it is hypothesized that the presence of fluorine atoms enhances the compound's ability to interact with biological systems. Fluorinated compounds often exhibit:

  • Increased lipophilicity, aiding in membrane permeability.
  • Enhanced binding affinity to biological targets due to electronic effects.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, studies on related fluorinated anilines have shown:

  • Inhibition of bacterial growth at low concentrations.
  • Effectiveness against resistant strains of bacteria.

Anticancer Potential

Fluorinated anilines have been investigated for their anticancer properties. Compounds with similar structures have demonstrated:

  • Cytotoxic effects on various cancer cell lines.
  • Mechanisms involving the disruption of cellular processes such as DNA synthesis and repair.

Case Studies

  • Antimicrobial Efficacy :
    • A study on fluorinated anilines revealed that derivatives similar to 4-(difluoromethoxy)-3,5-difluoroaniline inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that fluorinated analogs exhibited IC50 values in the low micromolar range against leukemia cell lines, suggesting potential as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2,4-DifluoroanilineTwo fluorine atoms on the aromatic ringUsed in dye synthesis; moderate antibacterial activity
4-Bromo-2,5-difluoroanilineBromine atom substitutionExhibits different reactivity; potential anticancer
4-(Difluoromethoxy)-2-nitroanilineNitro group instead of amino groupDifferent biological activities; potential for drug development

Safety Profile

Handling of 4-(difluoromethoxy)-3,5-difluoroaniline requires caution due to its potential health hazards:

  • Classified as an irritant and health hazard.
  • Recommended safety practices include using personal protective equipment and working in well-ventilated areas.

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